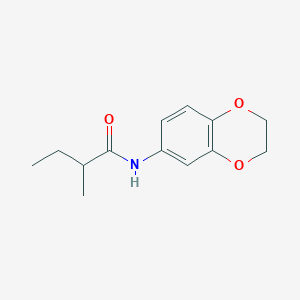
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbutanamide, commonly referred to as MDB or MDBP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MDB is a member of the cathinone family and shares structural similarities with other psychoactive substances.
Wirkmechanismus
MDB acts as a monoamine transporter inhibitor, specifically targeting the reuptake of dopamine, serotonin, and norepinephrine. This mechanism of action is similar to that of other psychoactive substances, such as cocaine and amphetamines.
Biochemical and Physiological Effects
MDB has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, resulting in a euphoric and stimulating effect. This increase in monoamine levels is also responsible for the potential therapeutic effects of MDB in the treatment of depression, anxiety, and addiction. However, the long-term effects of MDB on the brain and other physiological systems are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
MDB has several advantages for lab experiments, including its high solubility in water and ethanol, as well as its ability to cross the blood-brain barrier. However, the potential psychoactive effects of MDB may pose a limitation for some experiments, as it may be difficult to separate the effects of the compound from those of other psychoactive substances.
Zukünftige Richtungen
There are several potential future directions for MDB research. One area of interest is the development of new therapeutic applications for MDB, particularly in the treatment of chronic pain and inflammation. Another area of interest is the investigation of the long-term effects of MDB on the brain and other physiological systems. Additionally, further research is needed to fully understand the mechanism of action of MDB and its potential interactions with other psychoactive substances.
Synthesemethoden
MDB can be synthesized through a multistep process that involves the reaction of 3,4-methylenedioxyphenylacetone with 2-methylbutylamine. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
MDB has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and addiction. Research has also suggested that MDB may have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-9(2)13(15)14-10-4-5-11-12(8-10)17-7-6-16-11/h4-5,8-9H,3,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGFCRKWFOEFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

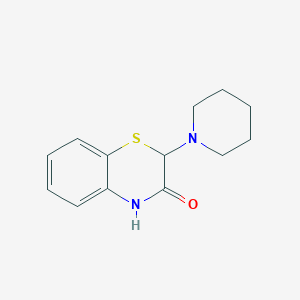
![1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one](/img/structure/B7546972.png)
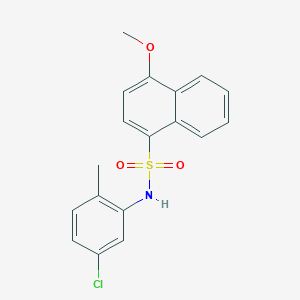
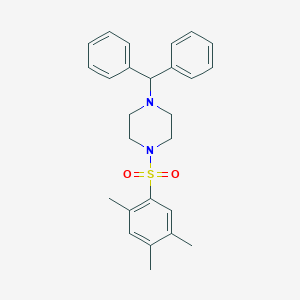
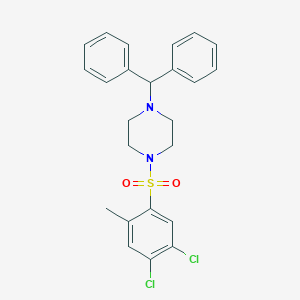
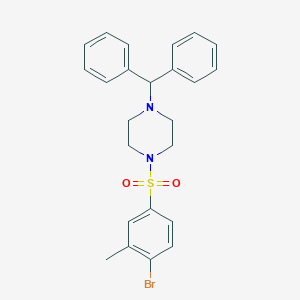

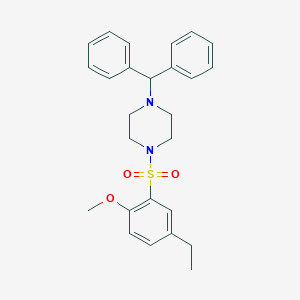

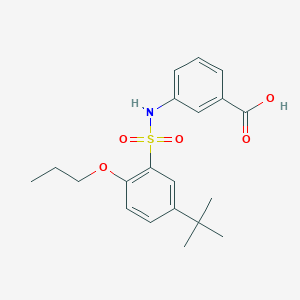
![4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547057.png)
![1,6-dimethyl-N-[(1S)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547065.png)
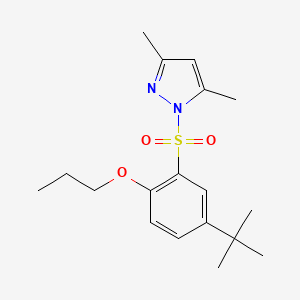
![1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547074.png)